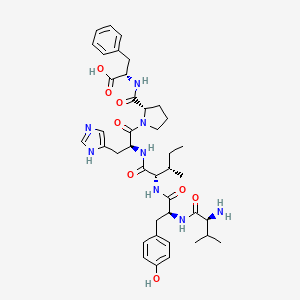
1678414-71-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 1678414-71-5 is known as 5-FAM-Amylin (human) trifluoroacetate salt. This compound is a functional peptide that is used in various scientific research applications. It is a derivative of human amylin, a peptide hormone co-secreted with insulin by pancreatic beta cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Amylin (human) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection agents like trifluoroacetic acid.
Industrial Production Methods
Industrial production of 5-FAM-Amylin (human) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable powder form.
Analyse Chemischer Reaktionen
Types of Reactions
5-FAM-Amylin (human) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous buffers.
Substitution: Use of protected amino acids and coupling reagents in solid-phase peptide synthesis.
Major Products Formed
Oxidation: Formation of cystine bridges.
Reduction: Formation of free thiol groups.
Substitution: Formation of peptide analogs with modified sequences.
Wissenschaftliche Forschungsanwendungen
5-FAM-Amylin (human) is widely used in scientific research, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amylin in glucose metabolism and its interaction with insulin.
Medicine: Exploring potential therapeutic applications for diabetes and other metabolic disorders.
Industry: Developing diagnostic tools and assays for detecting amylin levels in biological samples.
Wirkmechanismus
The mechanism of action of 5-FAM-Amylin (human) involves its interaction with amylin receptors in the body. Amylin receptors are G-protein-coupled receptors that mediate the effects of amylin on glucose metabolism. The binding of 5-FAM-Amylin (human) to these receptors activates intracellular signaling pathways that regulate insulin secretion, glucose uptake, and appetite control.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Human Amylin: The natural peptide hormone co-secreted with insulin.
Pramlintide: A synthetic analog of human amylin used as a therapeutic agent for diabetes.
Rat Amylin: A homologous peptide found in rodents with similar biological functions.
Uniqueness
5-FAM-Amylin (human) is unique due to its fluorescent label (5-FAM), which allows for easy detection and quantification in various assays. This makes it a valuable tool for studying amylin’s biological functions and interactions in a research setting.
Eigenschaften
CAS-Nummer |
1678414-71-5 |
|---|---|
Molekularformel |
C₁₈₆H₂₇₁N₅₁O₆₁S₂ |
Molekulargewicht |
4261.64 |
Quelle |
Synthetic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
